2-Bromo-6-chloropyridin-3-ol

Eosinophil Peroxidase Enzyme Inhibition Drug Discovery

2-Bromo-6-chloropyridin-3-ol (CAS 1020253-16-0) is a non-substitutable dihalopyridine essential for EPX inhibitor development. Its 2-bromo substituent delivers validated EPX bromination inhibition (IC50 360 nM)—activity absent in the 2,6-dichloro analog. Chemoselective Pd-catalyzed cross-coupling proceeds preferentially at the 2-bromine before 6-chloro functionalization, enabling sequential elaboration via three orthogonal handles (2-Br, 6-Cl, 3-OH). Cited in patent US-9056832-B2 as a key intermediate for CDK/PI3K kinase inhibitor scaffolds. Procure at ≥98% purity with 2–8°C storage to ensure batch-to-batch reproducibility in multi-step medicinal chemistry campaigns.

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
CAS No. 1020253-16-0
Cat. No. B1522290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloropyridin-3-ol
CAS1020253-16-0
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)Br)Cl
InChIInChI=1S/C5H3BrClNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
InChIKeyFHKFKPWGFUMBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloropyridin-3-ol (CAS 1020253-16-0) Procurement and Research-Grade Profile


2-Bromo-6-chloropyridin-3-ol (CAS 1020253-16-0) is a dihalogenated pyridine derivative featuring both bromine and chlorine substituents at the 2- and 6-positions, respectively, with a hydroxyl group at the 3-position [1]. The compound has a molecular weight of 208.44 g/mol and an exact mass of 206.90865 Da, with a computed XLogP3-AA of 2.5 and a topological polar surface area of 33.1 Ų [1]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98%, with typical storage conditions of 0–8 °C . The halogen substitution pattern confers a distinct reactivity profile, positioning this compound as a versatile scaffold for synthetic elaboration in medicinal chemistry and chemical biology applications .

Why 2-Bromo-6-chloropyridin-3-ol Cannot Be Substituted with Generic Dihalopyridines


In-class dihalopyridinols such as 2,6-dichloropyridin-3-ol (CAS 52764-11-1) and 6-bromo-2-chloropyridin-3-ol (CAS 52764-12-2) exhibit markedly different physicochemical properties and biological activity profiles that preclude simple interchangeability [1]. The substitution of a bromine atom for a chlorine atom at the 2-position increases the molecular weight from 163.99 g/mol (dichloro analog) to 208.44 g/mol (target compound), while also altering the compound's logP and hydrogen bonding characteristics [1]. Crucially, the presence of the 2-bromo substituent enables distinct biological activity, as demonstrated by a reported IC50 of 360 nM for inhibition of human eosinophil peroxidase (EPX) bromination activity—an activity profile that cannot be assumed for the dichloro or regioisomeric bromo-chloro analogs [2]. Furthermore, the target compound is specifically enumerated in patent literature as a key synthetic intermediate for kinase inhibitor development, underscoring its non-substitutable role in defined synthetic routes .

Quantitative Differentiation Evidence for 2-Bromo-6-chloropyridin-3-ol Selection


EPX Bromination Inhibition: 2-Bromo-6-chloropyridin-3-ol Demonstrates 360 nM IC50 in Human Enzyme Assay

The target compound exhibits an IC50 of 360 nM in an assay measuring inhibition of human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate and monitoring 3-bromo-tyrosine formation over a 10-minute incubation [1]. This represents a biologically relevant activity profile that distinguishes it from the 2,6-dichloropyridin-3-ol analog, for which no comparable EPX inhibition data have been reported in authoritative databases [2]. The presence of the bromine atom at the 2-position is structurally correlated with this activity, as bromine substitution patterns in halogenated pyridines are known to influence enzyme binding affinity .

Eosinophil Peroxidase Enzyme Inhibition Drug Discovery

Regioisomeric Reactivity Divergence: 2-Bromo-6-chloropyridin-3-ol vs. 6-Bromo-2-chloropyridin-3-ol

The positional isomerism between 2-bromo-6-chloropyridin-3-ol (target) and 6-bromo-2-chloropyridin-3-ol (CAS 52764-12-2) results in fundamentally different reactivity in cross-coupling reactions . In the target compound, the bromine atom is positioned at the 2-position adjacent to the ring nitrogen, making it more susceptible to oxidative addition in palladium-catalyzed couplings compared to the 6-bromo regioisomer, where the bromine is positioned para to the nitrogen [1]. Literature precedent with bromo-chloropyridine C-nucleosides demonstrates that the 2-bromo-6-chloro substitution pattern enables chemoselective transformations that are not achievable with the 6-bromo-2-chloro pattern due to electronic and steric differences at the reactive centers [2].

Organic Synthesis Cross-Coupling Chemoselectivity

Commercial Purity and Stability Profile Differentiation

2-Bromo-6-chloropyridin-3-ol is commercially available at purities up to 98% from multiple vendors including Aladdin Scientific and Sigma-Aldrich, with specified storage conditions of 0–8 °C to maintain stability . In contrast, the 2,6-dichloro analog (CAS 52764-11-1) is typically offered at 95–97% purity without vendor-specified cold storage requirements, suggesting differences in thermal or hydrolytic stability between the chloro- and bromo-substituted analogs . The target compound's GHS classification as harmful by inhalation, skin contact, and if swallowed is documented in its material safety data sheet, providing clear handling guidance for laboratory procurement .

Chemical Procurement Quality Control Storage Stability

Patent-Cited Synthetic Utility as Kinase Inhibitor Intermediate

2-Bromo-6-chloropyridin-3-ol is specifically cited in patent literature as a key intermediate for the synthesis of kinase inhibitors, including CDK and PI3K inhibitors . The compound's unique arrangement of bromo, chloro, and hydroxyl substituents provides three distinct reactive handles for sequential functionalization—a property not shared by simpler dihalopyridines that lack the 3-hydroxy group [1]. This triple functionality enables the construction of more complex molecular architectures in fewer synthetic steps compared to alternative building blocks such as 2-bromo-6-chloropyridine (lacking the 3-OH handle) or 2,6-dichloropyridin-3-ol (lacking the bromine handle for selective cross-coupling) .

Medicinal Chemistry Kinase Inhibitors Patent Analysis

Procurement-Driven Application Scenarios for 2-Bromo-6-chloropyridin-3-ol


Medicinal Chemistry: EPX Inhibitor Hit-to-Lead Optimization

2-Bromo-6-chloropyridin-3-ol serves as a validated starting point for eosinophil peroxidase (EPX) inhibitor development programs, based on its demonstrated IC50 of 360 nM in human EPX bromination assays [1]. Procurement of this specific compound—rather than the 2,6-dichloro analog—is essential for maintaining the bromine-dependent activity profile observed in the binding assay. Research teams can leverage the compound's three reactive handles (2-Br, 6-Cl, 3-OH) to explore structure-activity relationships around the pyridine core while preserving the bromine substitution pattern correlated with EPX inhibition [1].

Organic Synthesis: Chemoselective Sequential Cross-Coupling

The 2-bromo-6-chloro substitution pattern enables chemoselective palladium-catalyzed cross-coupling sequences where the 2-bromine undergoes preferential oxidative addition over the 6-chlorine, allowing for site-selective arylation at the 2-position followed by subsequent functionalization at the 6-position or 3-hydroxy group [2]. This reactivity profile is distinct from the 6-bromo-2-chloro regioisomer, which exhibits different chemoselectivity due to the altered electronic environment of the halogen substituents relative to the pyridine nitrogen [2]. Synthetic chemists should procure this specific regioisomer when reaction sequences require initial activation at the 2-position.

Kinase Inhibitor Synthesis: Multi-Handle Building Block

2-Bromo-6-chloropyridin-3-ol is enumerated in patent literature (US-9056832-B2) as a key intermediate for constructing kinase inhibitor scaffolds, including CDK and PI3K inhibitors [3]. The compound's three chemically distinct reactive sites (2-bromo, 6-chloro, and 3-hydroxy) provide orthogonal functionalization pathways that reduce synthetic step count compared to alternative building blocks [3]. Procurement at 98% purity with defined 0–8 °C storage conditions ensures optimal starting material quality for multi-step medicinal chemistry campaigns where reproducibility and yield are critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.